3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate

説明

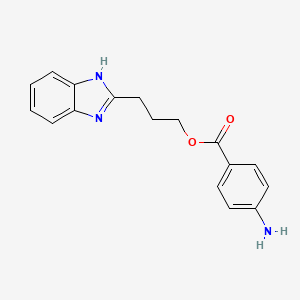

3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate (CAS name: 1H-Benzimidazole-2-propanol, 4-aminobenzoate (ester)) is a benzimidazole derivative characterized by a propyl linker connecting the benzimidazole core to a 4-aminobenzoate ester group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazoles, including antimicrobial, antiviral, and anticancer activities.

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c18-13-9-7-12(8-10-13)17(21)22-11-3-6-16-19-14-4-1-2-5-15(14)20-16/h1-2,4-5,7-10H,3,6,11,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKZXJXSDGNOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349523 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328117-25-5 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzimidazole, formaldehyde, and an amine. The reaction conditions often include the use of aqueous formaldehyde and an amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.

科学的研究の応用

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

類似化合物との比較

To contextualize its properties and applications, we compare 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate with structurally related benzimidazole derivatives. Key differences in substituents, molecular weight, and functional groups influence their reactivity, solubility, and biological activity.

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

Key Observations :

- Amide vs.

- Amino Group vs. Guanidine: The 4-aminobenzoate group offers moderate polarity, whereas 2-(1H-benzimidazol-2-yl)-1-phenylguanidine includes a guanidine moiety, which increases basicity and enhances interactions with acidic biological targets (e.g., PBP2A in MRSA with binding affinity of -7.3 kcal/mol) .

Table 2: Binding Affinities and Pharmacological Profiles

Key Insights :

- The absence of direct binding data for this compound highlights a research gap.

- Amide-linked derivatives (e.g., N-[3-(1H-benzimidazol-2-yl)propyl]propanamide) may exhibit better membrane permeability than the ester-containing target compound due to reduced polarity .

生物活性

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole moiety linked to a propyl chain and an aminobenzoate group. Its molecular formula is with a molecular weight of approximately 284.31 g/mol. The compound is soluble in various organic solvents, which facilitates its use in biological assays.

Target Interactions

The primary biological targets for this compound include:

- Poly (ADP-ribose) polymerase 1 (PARP-1) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can trigger apoptosis in cancer cells.

- Epidermal Growth Factor Receptor (EGFR) : By inhibiting EGFR, the compound may disrupt signaling pathways that promote cell proliferation and survival, particularly in cancerous cells.

Biochemical Pathways

The interaction with PARP-1 and EGFR affects several key biochemical pathways:

- DNA Repair Pathway : Inhibition of PARP-1 hampers the repair of single-strand breaks in DNA, leading to increased genomic instability.

- Cell Proliferation : Inhibition of EGFR disrupts downstream signaling pathways associated with cell growth and division, particularly in tumor cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (IC50 values ranging from 5.85 µM to 28.3 µM depending on the cell line) .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

- Cholinesterase Inhibition : It shows potential as an anti-cholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

In Vivo Studies

In animal models, the compound demonstrated varying effects based on dosage:

- Low Doses : Indicated beneficial effects such as enzyme inhibition and anticancer activity.

- High Doses : Associated with adverse effects including hepatotoxicity and nephrotoxicity .

Temporal Effects

Long-term exposure studies have shown that prolonged administration can lead to sustained changes in cellular functions, such as alterations in gene expression related to apoptosis and metabolic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。